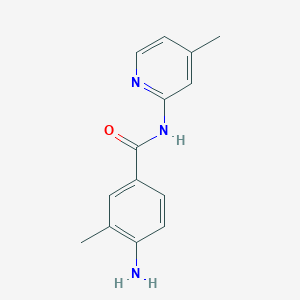

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamid

Übersicht

Beschreibung

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antileukämie-Wirkstoffe

Diese Verbindung wird bei der Synthese von Derivaten verwendet, die auf ihre Aktivität als Antileukämie-Wirkstoffe getestet werden, insbesondere gegen neoplastische Stammzellleukämie . Ihre Rolle als Zwischenprodukt bei der Herstellung von Nilotinib, einem Therapeutikum für chronisch-myeloische Leukämie, unterstreicht ihre Bedeutung bei der Entwicklung von Krebsbehandlungen .

Materialwissenschaften: Nichtlineare optische Materialien

In der Materialwissenschaft wurden Derivate dieser Verbindung auf ihre nichtlinearen optischen Eigenschaften untersucht. Diese Eigenschaften sind entscheidend für die Weiterentwicklung der Optoelektronik, mit Anwendungen, die von Lasertechnologie bis hin zur Telekommunikation reichen .

Chemische Synthese: Zwischenprodukt für Tyrosinkinase-Inhibitoren

Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Tyrosinkinase-Inhibitoren wie Imatinib, die zur Behandlung von Leukämie eingesetzt werden, indem sie die Aktivität bestimmter Enzyme spezifisch hemmen .

Strukturbiologie: Kristallographische Studien

Ihre strukturellen Analoga wurden kristallographischen Studien unterzogen, um molekulare Konformationen und Wechselwirkungen zu verstehen, die für die Entwicklung von Medikamenten mit spezifischen Zielbindungseigenschaften von grundlegender Bedeutung sind .

Analytische Chemie: Spektroskopische Charakterisierung

Spektroskopische Methoden wie FTIR, RAMAN und NMR werden zur Charakterisierung der Molekulargeometrie und der elektronischen Eigenschaften von Derivaten dieser Verbindung eingesetzt, wodurch Einblicke in ihr chemisches Verhalten gewonnen werden .

Thermische Analyse: Stabilitätsstudien

Thermische Verfahren wie Thermogravimetrie (TG) und Differentialthermoanalyse (DTA) werden zur Beurteilung der Stabilität von Kristallen verwendet, die aus dieser Verbindung gewonnen werden, was für die Bestimmung ihrer Eignung für verschiedene Anwendungen unerlässlich ist .

Molekulare Elektronik: Hyperpolarisierbarkeitsstudien

Die Derivate der Verbindung werden auf ihre Hyperpolarisierbarkeit zweiter Ordnung untersucht, ein Parameter, der auf das Potenzial eines Materials in der molekularen Elektronik und Photonik hinweist .

Sicherheit und Handhabung: Gefahrenbeurteilung

Sicherheitsbewertungen werden durchgeführt, um die Sicherheitsvorkehrungen für die Handhabung dieser Verbindung zu ermitteln, einschließlich ihrer Gefahrenhinweise und Vorsichtsmaßnahmen, um sichere Laborpraktiken zu gewährleisten .

Wirkmechanismus

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and metabolism .

Biologische Aktivität

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a compound belonging to the class of benzanilides, which are known for their diverse biological activities, particularly in the inhibition of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is primarily attributed to its interaction with several protein kinases. The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly through:

- Inhibition of Tyrosine Kinases : This compound acts as a potent inhibitor of various receptor tyrosine kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Studies indicate that it can achieve significant inhibition percentages at low concentrations (10 nM), comparable to established inhibitors like imatinib .

- Phosphorylation Events : The compound influences phosphorylation events critical for cellular signaling. For instance, it has been implicated in the phosphorylation of proteins such as beta-catenin and cortactin, which are essential for cytoskeletal organization and cellular adhesion .

Research Findings

Recent studies have provided insights into the biological activities and therapeutic potentials of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide:

- Kinase Inhibitory Assays : In vitro assays demonstrated that this compound exhibits inhibitory activity against multiple kinases. The following table summarizes its inhibitory effects on various targets:

| Target Kinase | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91 |

| PDGFRa | 67 |

| HER-4 | 65 |

| VEGFR2 | 48 |

- Cell Proliferation Studies : The compound has shown efficacy in reducing cell proliferation in cancer cell lines. For example, in assays involving breast cancer cell lines, it demonstrated a dose-dependent decrease in viability, indicating potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and the active sites of targeted kinases, supporting its role as a kinase inhibitor. The flexibility of the 4-(aminomethyl)benzamide moiety allows for optimal orientation within the binding pocket, enhancing its inhibitory potential .

Case Studies

Several case studies have highlighted the therapeutic applications of 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide:

- Cancer Therapy : A study involving xenograft models showed that treatment with this compound significantly reduced tumor growth compared to controls. The mechanism was linked to the inhibition of EGFR-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis .

- Inflammatory Diseases : Research has also suggested that this compound may modulate inflammatory responses by inhibiting pathways associated with cytokine signaling, particularly through IL6 signaling pathways. This could have implications for diseases characterized by chronic inflammation .

Eigenschaften

IUPAC Name |

4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOSCKSPUBQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.